(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of approximately 194.25 g/mol. This compound features a pyrazole ring substituted with a thienyl group and a hydroxymethyl group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. It is classified as an organic compound, specifically within the category of pyrazoles, which are known for their diverse biological activities.
The synthesis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can be achieved through several methods, often involving multi-step reactions.
Methods:
Technical Details:
The molecular structure of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can be described as follows:
Property | Data |
---|---|
Molecular Formula | C9H10N2OS |
Molecular Weight | 194.25 g/mol |
CAS Number | 879896-47-6 |
InChI Key | HJYKWWXWCFOUID-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)CO)C2=CC=CS2 |
(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can participate in various chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol involves its interaction with biological targets, which may include enzymes or receptors.
Process:
The physical and chemical properties of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol are essential for understanding its behavior in different environments:
Property | Data |
---|---|
Melting Point | 95–97 °C |
Appearance | White to off-white solid |
Property | Data |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol has potential applications in several scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5